
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate typically involves the reaction of 3-methyl-3-buten-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The resulting TBDMS-protected alcohol is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as alkoxides, thiolates, and amines.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: TBAF in tetrahydrofuran (THF) is commonly used for the removal of the TBDMS group.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted derivatives, such as ethers, thioethers, and amines.
Deprotection Reactions: The major product is the free alcohol, along with the formation of tert-butyldimethylsilanol.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is used in various scientific research applications:
Chemistry: It is used as a protecting group for alcohols in multi-step organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a strong silicon-oxygen bond, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group. The tosylate group acts as a good leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is unique due to the presence of both the TBDMS protecting group and the tosylate leaving group. This combination allows for versatile applications in organic synthesis, providing both protection and reactivity in a single molecule .
Properties
Molecular Formula |
C18H32O4SSi |
|---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H32O4SSi/c1-15-9-11-16(12-10-15)23(19,20)21-14-13-18(5,6)22-24(7,8)17(2,3)4/h9-12H,13-14H2,1-8H3 |
InChI Key |
HBBMDDNEYVFOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


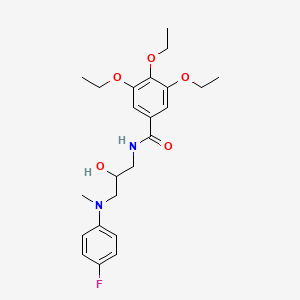

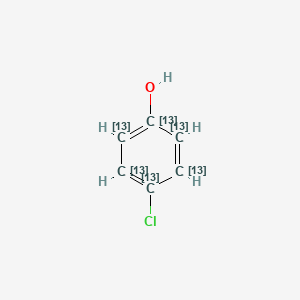
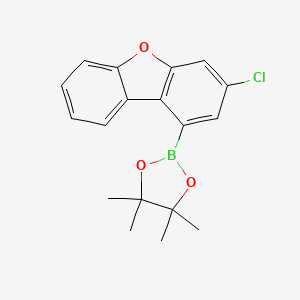
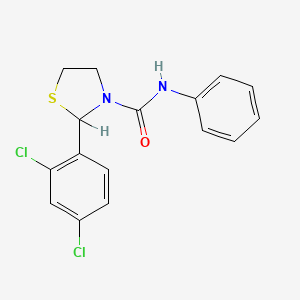
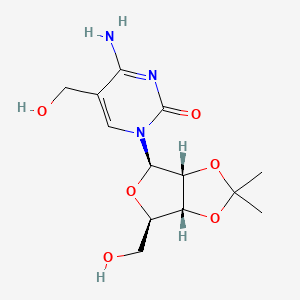

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

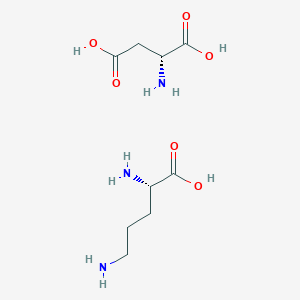
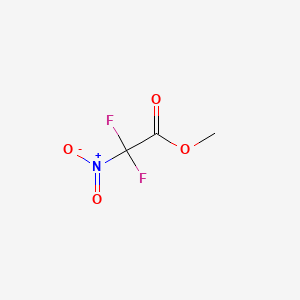
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)

